molecular formula C25H23NO4S B571770 (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid CAS No. 1244724-97-7

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Cat. No. B571770
M. Wt: 433.522
InChI Key: ZXVKPJJQNJPHQT-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” is a specialty chemical with the molecular formula C25H23NO4S and a molecular weight of 433.51942 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, a study on 4-(Phenylthio)butanoic acid, a similar compound, suggests that it can stimulate renal progenitor cell proliferation . This suggests potential pathways for the synthesis of similar compounds.


Chemical Reactions Analysis

While specific chemical reactions involving “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, it’s known that carboxylic acids can be converted to 1o alcohols using Lithium aluminum hydride (LiAlH4) . This could potentially be relevant for chemical reactions involving this compound.


Physical And Chemical Properties Analysis

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” has a molecular weight of 433.51942 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

1. Synthesis of Di-, Tri- and Tetra-Substituted Pyridines

  • Application Summary: This compound is used in the synthesis of di-, tri-, and tetra-substituted pyridines, which are heterocycle classes that form the core of many biologically-active molecules and are widespread in both agrochemicals and pharmaceuticals .
  • Methods of Application: The process involves an isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence for the formation of 2,3,5- and 2,3-substituted pyridine .
  • Results or Outcomes: The methodology was used to produce 2,4,6-substituted pyridines from (phenylthio)acetic acid via a Michael addition-lactamization/PhSH-elimination/N- to O-sulfonyl transfer cascade sequence .

2. Treatment of Renal Fibrosis After Kidney Injury

  • Application Summary: A PTBA analog, which is a derivative of 4-(phenylthio)butanoic acid, has been found to reduce post-injury renal fibrosis after kidney injury .
  • Methods of Application: The compound was identified through a phenotypic screen in zebrafish, promoting the proliferation of embryonic kidney progenitor cells (EKPCs). It was then tested in mice, where it increased post-injury repair in ischemia-reperfusion and aristolochic acid-induced AKI .
  • Results or Outcomes: The compound was found to accelerate recovery and reduce fibrosis when administered several days after ischemia-reperfusion AKI and reduces fibrosis after unilateral ureteric obstruction in mice .

I apologize for the inconvenience, but I was unable to find more specific applications of “®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid” in scientific research. The information available is limited to the synthesis of di-, tri-, and tetra-substituted pyridines and the treatment of renal fibrosis after kidney injury . This compound might have other applications in scientific research, but they may not be well-documented or widely recognized yet. If you have any other questions or need information on a different topic, feel free to ask!

Future Directions

A study has shown that 4-(phenylthio)butanoic acid, an HDAC inhibitor with anti-fibrotic effects in vivo, reduces hemin-induced human kidney organoid fibrosis . This suggests that “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” and similar compounds could potentially be used in the treatment of fibrosis and other related conditions in the future.

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVKPJJQNJPHQT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.